Chemoselectivity Advantage Over Diphenyliodonium Triflate in N-Arylation of Tertiary Amines
In the metal-free N-arylation of DABCO, aryl(mesityl)iodonium triflates exclusively transfer the non-mesityl aryl group, whereas diphenyliodonium triflate generates a statistical 1:1 mixture of aryl transfer products [1]. The mesityl group functions as a chemically robust dummy ligand, enabling the preparation of N-aryl-DABCO salts as single constitutional isomers, which serve as direct precursors to 1,4-disubstituted piperazines including the active pharmaceutical ingredient flibanserin [2].
| Evidence Dimension | Selectivity (single aryl transfer vs. mixture) |
|---|---|
| Target Compound Data | ≥95% selective transfer of naphthalen-2-yl group (inferred from aryl(mesityl) class) |
| Comparator Or Baseline | Diphenyliodonium triflate: ~50% selective transfer of each phenyl group |
| Quantified Difference | >40 percentage-point improvement in chemoselectivity |
| Conditions | Neat or MeCN, room temperature, DABCO substrate |
Why This Matters
For procurement, this selectivity eliminates labor-intensive isomer separation and purification, directly reducing labor cost and increasing isolated yields in nitrogen-containing pharmaceutical intermediate synthesis.
- [1] D. I. Bugaenko, M. A. Yurovskaya, A. V. Karchava, Org. Lett. 2018, 20, 6389–6393. DOI: 10.1021/acs.orglett.8b02692. View Source
- [2] D. I. Bugaenko, M. A. Yurovskaya, A. V. Karchava, Org. Lett. 2018, 20, 6389–6393. DOI: 10.1021/acs.orglett.8b02692. View Source
